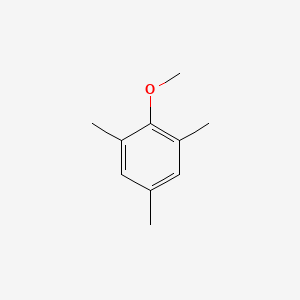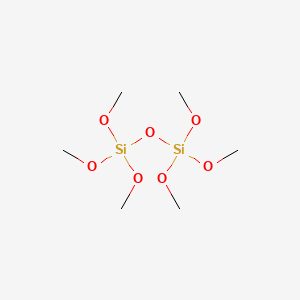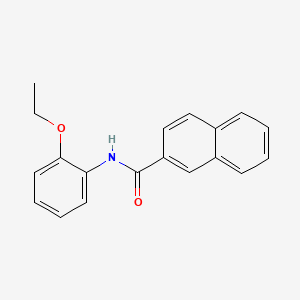![molecular formula C34H30CaN8O14S2 B1582005 Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate CAS No. 12286-66-7](/img/new.no-structure.jpg)
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate is a complex organic compound known for its vibrant color and application in various industries. This compound is an azo dye, characterized by the presence of an azo group (N=N) linking aromatic rings. Its structure imparts unique chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate involves multiple steps:
Diazotization: : A primary aromatic amine (2-methylaniline) is reacted with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) to form a diazonium salt.
Coupling Reaction: : The diazonium salt is then reacted with 3-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and pH levels, often employing continuous flow reactors for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the azo group can be cleaved, leading to the formation of aromatic nitro compounds.
Reduction: : Reductive conditions can break the azo bond, producing aromatic amines.
Substitution: : The sulfonate group can undergo nucleophilic substitution, allowing for modifications to the compound's functional groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻).
Major Products Formed
Oxidation: : Aromatic nitro derivatives.
Reduction: : Aromatic amines.
Substitution: : Compounds with altered sulfonate groups.
Scientific Research Applications
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate has a wide range of scientific research applications:
Chemistry: : Used as a dye and pH indicator in various chemical reactions and experiments.
Biology: : Applied in staining techniques for microscopy and as a marker in cellular studies.
Medicine: : Investigated for its potential use in diagnostic imaging and as a drug delivery agent.
Industry: : Utilized in textile dyeing, ink manufacturing, and as a coloring agent in food and cosmetics.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through its interactions with biological macromolecules such as proteins and nucleic acids. Its azo bond can undergo biotransformation, leading to the release of aromatic amines, which interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other azo dyes, Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and physical properties.
List of Similar Compounds
Calcium;4-[[4-(2-methylanilino)-2-oxobutyl]diazenyl]-3-nitrobenzenesulfonate: : Differing by the oxidation state of the dioxobutyl group.
Calcium;4-[[4-(2-ethylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate: : Variation in the alkyl substitution on the aniline ring.
Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-2-nitrobenzenesulfonate: : Substitution pattern altered on the benzenesulfonate moiety.
These comparisons highlight the subtle yet impactful variations in structure that influence the compound's reactivity and applications.
Properties
CAS No. |
12286-66-7 |
|---|---|
Molecular Formula |
C34H30CaN8O14S2 |
Molecular Weight |
878.9 g/mol |
IUPAC Name |
calcium;4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/2C17H16N4O7S.Ca/c2*1-10-5-3-4-6-13(10)18-17(23)16(11(2)22)20-19-14-8-7-12(29(26,27)28)9-15(14)21(24)25;/h2*3-9,16H,1-2H3,(H,18,23)(H,26,27,28);/q;;+2/p-2 |
InChI Key |
HHIWXOJCMNFRBW-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)CN=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC1=CC=CC=C1NC(=O)CC(=O)CN=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)



